2,4-Di-tert-butylphenyl Chloroformate
Description
The tert-butyl groups confer steric hindrance, likely reducing reactivity compared to simpler chloroformates while enhancing thermal and hydrolytic stability. Applications may include synthesizing sterically hindered carbamates or carbonates for pharmaceuticals or agrochemicals, though specific data require further experimental validation .
Properties
Molecular Formula |
C15H21ClO2 |
|---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
(2,4-ditert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C15H21ClO2/c1-14(2,3)10-7-8-12(18-13(16)17)11(9-10)15(4,5)6/h7-9H,1-6H3 |
InChI Key |
QFVXPKNCAUYEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25643232 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of MFCD25643232 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves multiple steps, including purification and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD25643232 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving MFCD25643232 often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from the reactions of MFCD25643232 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
MFCD25643232 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
MFCD25643232 is a compound of significant interest in scientific research due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its distinctiveness and versatility.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl substituents significantly influence molecular weight, solubility, and reactivity. Key comparisons are summarized below:
Notes:
- Reactivity : Bulky tert-butyl groups hinder nucleophilic attack, reducing solvolysis rates compared to phenyl or methyl chloroformates. Electron-donating groups (e.g., methoxy) increase reactivity in polar solvents, while long alkyl chains (e.g., cetyl) slow hydrolysis .
- Stability : The tert-butyl groups likely enhance stability against hydrolysis and thermal decomposition compared to methyl or phenyl derivatives, similar to cyclohexyl or cetyl chloroformates .
Solvolysis Behavior and Mechanistic Insights
- Solvolysis Rates : Aryl chloroformates with electron-donating substituents (e.g., 4-methoxyphenyl) exhibit accelerated solvolysis in polar solvents due to transition-state stabilization. Conversely, steric hindrance from tert-butyl groups would decelerate reactions. For example, phenyl chloroformate (2) has a rate constant 10× higher than 2-methoxyphenyl derivatives in aqueous acetone .
- Mechanism : Chloroformates typically undergo bimolecular nucleophilic substitution (SN2) or associative mechanisms. Bulky substituents favor associative pathways with greater dependence on solvent ionizing power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
